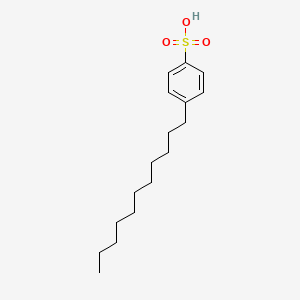
Benzenesulfonic acid, undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Undecylbenzenesulfonic acid, also known as N-undecylbenzenesulphonate or alkyl(C11)benzenesulfonic acid, belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring. N-Undecylbenzenesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-undecylbenzenesulfonic acid is primarily located in the membrane (predicted from logP).
4-undecylbenzenesulfonic acid is an arenesulfonic acid that is benzenesulfonic acid substituted by an undecyl group at position 4. It has a role as a surfactant.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Dodecyl benzenesulfonic acid has been used as a catalyst in the synthesis of spirooxindole-pyrimidine derivatives, demonstrating its utility in facilitating condensation reactions in aqueous media for sustainable and economic organic synthesis (Deng et al., 2012).
Surfactant and Granulation Studies
- As an anionic surfactant, sodium dodecyl-benzenesulfonate, derived from dodecyl-benzenesulfonic acid, is crucial in detergent formulations. Its role in granulation processes, particularly in dry neutralization reactions, affects not only the chemical conversion but also the physical properties of detergent granules (Schöngut et al., 2013).
- The kinetics of dry neutralization of dodecyl-benzenesulfonic acid, specifically its application in detergent granulation, has been explored, highlighting its multifaceted role as both a reactant and a binding agent (Schöngut et al., 2011).
Interaction with Biomolecules
- The interaction of N-n-undecyl-N′-(sodium-p-amino-benzenesulfonate) thiourea with bovine serum albumin has been studied electrochemically, illustrating the potential for benzenesulfonic acid derivatives in biochemical applications (Luo et al., 2008).
Micellization and Polymer Interaction
- Studies on the micellization of dodecyl benzenesulfonic acid and its interaction with polyvinylpyrrolidone provide insights into its behavior in solution and its implications for industrial and pharmaceutical applications (Khan & Ali, 2011).
Chromatographic Analysis
- In micellar electrokinetic chromatography, sodium dodecyl benzenesulfonate, a derivative of dodecyl benzenesulfonic acid, has been used as a surfactant and chromophore for the analysis of fatty acids in substances like butter, demonstrating its utility in analytical chemistry (Erim et al., 1995).
Environmental Applications
- The degradation of sodium dodecyl benzenesulfonate, a derivative of dodecyl benzenesulfonic acid, by vacuum ultraviolet irradiation has been studied. This research is significant in understanding the removal of this common surfactant from wastewater, highlighting its environmental impact and treatment methods (Li et al., 2020).
Eigenschaften
CAS-Nummer |
50854-94-9 |
|---|---|
Produktname |
Benzenesulfonic acid, undecyl- |
Molekularformel |
C17H28O3S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
4-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Andere CAS-Nummern |
50854-94-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





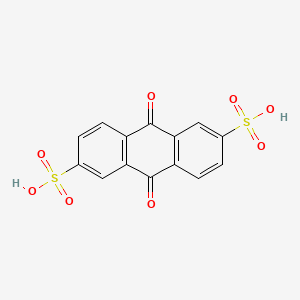
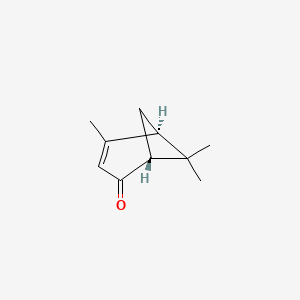
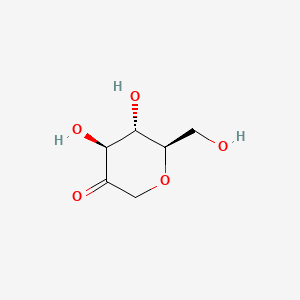
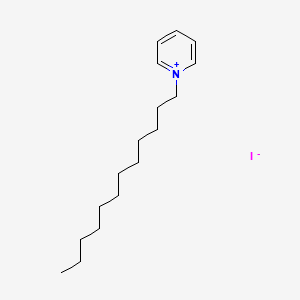



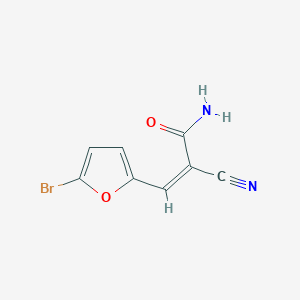
![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)
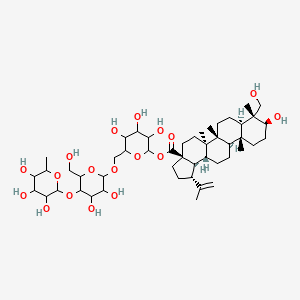
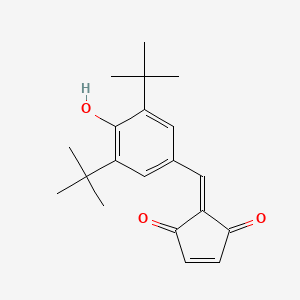
![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)